molecular formula C14H15N7O B6808259 N-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)imidazo[1,5-a]pyridine-6-carboxamide

N-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)imidazo[1,5-a]pyridine-6-carboxamide

Cat. No.: B6808259
M. Wt: 297.32 g/mol
InChI Key: ANQOGSGYAMCPJI-UHFFFAOYSA-N
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Description

N-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)imidazo[1,5-a]pyridine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a tetrazole ring with an imidazo[1,5-a]pyridine core, making it an interesting subject for research in medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)imidazo[1,5-a]pyridine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O/c22-14(10-1-3-12-7-15-9-20(12)8-10)16-11-2-4-13-17-18-19-21(13)6-5-11/h1,3,7-9,11H,2,4-6H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANQOGSGYAMCPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=NN2CCC1NC(=O)C3=CN4C=NC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)imidazo[1,5-a]pyridine-6-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the tetrazole ring through cyclization reactions involving hydrazine derivatives and nitriles. The imidazo[1,5-a]pyridine core can be synthesized via condensation reactions between pyridine derivatives and imidazole precursors. The final step involves coupling the tetrazole and imidazo[1,5-a]pyridine moieties under specific conditions, such as using coupling agents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale reactions. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)imidazo[1,5-a]pyridine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound. These products can exhibit different chemical and biological properties, making them valuable for further research .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and exploring new reaction mechanisms .

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. It may interact with specific biological targets, leading to various physiological effects .

Medicine

In medicine, N-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)imidazo[1,5-a]pyridine-6-carboxamide is explored for its potential therapeutic applications. It may exhibit activity against certain diseases, making it a candidate for drug development .

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science .

Mechanism of Action

The mechanism of action of N-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)imidazo[1,5-a]pyridine-6-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets N-(6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepin-7-yl)imidazo[1,5-a]pyridine-6-carboxamide apart is its unique combination of the tetrazole and imidazo[1,5-a]pyridine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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